Cas no 138125-86-7 (rac-(1R,2R,4S)-2-acetamidobicyclo2.2.1heptane-2-carboxylic acid)

Technical Introduction: rac-(1R,2R,4S)-2-Acetamidobicyclo[2.2.1]heptane-2-carboxylic acid is a chiral bicyclic compound featuring a rigid norbornane scaffold with acetamido and carboxylic acid functional groups. Its stereochemically defined structure makes it valuable for asymmetric synthesis, medicinal chemistry, and as a building block for peptidomimetics or constrained analogs. The bicyclic framework enhances conformational stability, while the polar functional groups offer versatile reactivity for derivatization. This compound is particularly useful in studying enzyme-substrate interactions or designing bioactive molecules with improved selectivity. Its well-defined stereochemistry ensures reproducibility in research applications, making it a reliable intermediate for pharmaceutical and chemical development.
rac-(1R,2R,4S)-2-acetamidobicyclo2.2.1heptane-2-carboxylic acid structure
138125-86-7 structure
Product Name:rac-(1R,2R,4S)-2-acetamidobicyclo2.2.1heptane-2-carboxylic acid
CAS No:138125-86-7
MF:C10H15NO3
MW:197.231003046036
CID:1251102
PubChem ID:165915556
Update Time:2025-06-27

rac-(1R,2R,4S)-2-acetamidobicyclo2.2.1heptane-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-(acetylamino)-, exo-
    • rac-(1R,2R,4S)-2-acetamidobicyclo2.2.1heptane-2-carboxylic acid
    • 138125-86-7
    • rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid
    • EN300-28272093
    • Inchi: 1S/C10H15NO3/c1-6(12)11-10(9(13)14)5-7-2-3-8(10)4-7/h7-8H,2-5H2,1H3,(H,11,12)(H,13,14)/t7-,8+,10+/m0/s1
    • InChI Key: SMDIXGBIANLKKO-QXFUBDJGSA-N
    • SMILES: OC([C@]1(C[C@H]2CC[C@@H]1C2)NC(C)=O)=O

Computed Properties

  • Exact Mass: 183.12601
  • Monoisotopic Mass: 197.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 66.4Ų

Experimental Properties

  • PSA: 29.54

rac-(1R,2R,4S)-2-acetamidobicyclo2.2.1heptane-2-carboxylic acid Pricemore >>

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Additional information on rac-(1R,2R,4S)-2-acetamidobicyclo2.2.1heptane-2-carboxylic acid

Rac-(1R,2R,4S)-2-Acetamidobicyclo[2.2.1]Heptane-2-Carboxylic Acid: A Comprehensive Overview

The compound rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid (CAS No. 138125-86-7) is a highly specialized organic molecule with a unique bicyclic structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic compounds, which are known for their rigid and stable frameworks, making them valuable in drug design and synthesis.

The bicyclo[2.2.1]heptane core of this molecule is a fused bicyclic system consisting of two six-membered rings and one five-membered ring. This structure provides the molecule with exceptional stability and rigidity, which are critical for its biological activity and potential applications in medicinal chemistry. The acetamido group attached to the bicyclic system adds functional diversity, enhancing the molecule's ability to interact with biological targets such as enzymes or receptors.

Recent studies have highlighted the importance of rac-(1R,2R,4S)-configuration in determining the compound's stereochemical properties. Stereoisomerism plays a pivotal role in pharmacokinetics and pharmacodynamics, as it can significantly influence the molecule's bioavailability, metabolic stability, and efficacy. The specific stereochemistry of this compound has been shown to optimize its interactions with biological systems, making it a promising candidate for drug development.

One of the most exciting developments involving this compound is its potential application in the treatment of neurological disorders. Research has demonstrated that rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid exhibits neuroprotective properties by modulating key signaling pathways involved in neurodegeneration. For instance, studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.

Moreover, advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. Traditional synthesis routes often involved multi-step processes with low yields; however, recent innovations have introduced streamlined approaches that utilize catalytic asymmetric synthesis to directly obtain the desired stereochemistry. These advancements not only improve production efficiency but also reduce costs, making this compound more accessible for research and development.

In addition to its therapeutic potential, rac-(1R,2R,4S)-configuration has also been explored in the context of chemical biology tools. Its unique structure allows it to serve as a probe for studying complex biological systems, providing insights into molecular recognition and interaction mechanisms.

From an environmental perspective, there is growing interest in understanding the ecological impact of such compounds during their lifecycle—from synthesis to disposal. Researchers are actively investigating biodegradation pathways and assessing the potential risks associated with their release into the environment.

In conclusion, rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid (CAS No. 138125-86-7) represents a cutting-edge molecule with multifaceted applications across various scientific disciplines. Its unique structural features and stereochemical properties make it a valuable asset in drug discovery and development.

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